molecular formula C18H20ClNO3 B5594182 (2-Adamantylideneamino) 2-(4-chlorophenoxy)acetate

(2-Adamantylideneamino) 2-(4-chlorophenoxy)acetate

Cat. No.: B5594182
M. Wt: 333.8 g/mol
InChI Key: VGOXXXCWCFOGHN-UHFFFAOYSA-N
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Description

(2-Adamantylideneamino) 2-(4-chlorophenoxy)acetate is a complex organic compound characterized by the presence of an adamantylideneamino group and a chlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Adamantylideneamino) 2-(4-chlorophenoxy)acetate typically involves the reaction of 2-adamantylideneamine with 2-(4-chlorophenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Adamantylideneamino) 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2-Adamantylideneamino) 2-(4-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Adamantylideneamino) 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subject to ongoing research to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4-Amino-2-chloropyridine: A pyridine derivative with an amino and a chlorine group.

Uniqueness

(2-Adamantylideneamino) 2-(4-chlorophenoxy)acetate is unique due to its adamantylideneamino group, which imparts distinct structural and functional properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(2-adamantylideneamino) 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c19-15-1-3-16(4-2-15)22-10-17(21)23-20-18-13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOXXXCWCFOGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NOC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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